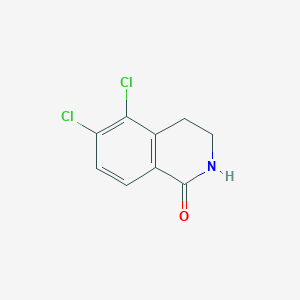

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a related compound . It’s a solid substance stored in a refrigerator . It has a molecular weight of 202.08 .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been discussed in the literature . The reaction was first described by Pictet and Spengler in the year 1911 .Molecular Structure Analysis

The InChI code for 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8 (6)9 (11)4-7/h3-4,12H,1-2,5H2 .Chemical Reactions Analysis

While specific chemical reactions for “5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one” are not available, 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a solid substance stored in a refrigerator . It has a molecular weight of 202.08 .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Complex Compounds

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one is used in the synthesis of complex organic compounds. For instance, it has been employed in the one-pot synthesis of 5,6-dihydropyrrolo[2,1 a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, which are further transformed into lamellarin G trimethyl ether and lamellarin U (Liermann & Opatz, 2008).

2. Arylation of Tetrahydroisoquinolines

The compound plays a significant role in the arylation of tetrahydroisoquinolines, as demonstrated by a method involving 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-mediated sp(3) C-H bond arylation (Muramatsu, Nakano, & Li, 2013).

3. Therapeutic Research

In therapeutic research, it has been used to create inhibitors for phenylethanolamine N-methyltransferase, which could have potential therapeutic utility (Demarinis et al., 1981). Additionally, certain derivatives of tetrahydroisoquinoline, which include 5,6-dichloro-1,2,3,4-tetrahydroisoquinoline, have shown antiglioma activity, suggesting potential in cancer treatment (Mohler et al., 2006).

4. Catalytic Asymmetric Synthesis

It is also important in catalytic asymmetric synthesis, particularly in the creation of C1-chiral tetrahydroisoquinolines, which have wide-ranging applications in the synthesis of alkaloid natural products (Liu et al., 2015).

5. Analgesic and Anti-Inflammatory Research

Although slightly outside the specific chemical structure, closely related compounds have been studied for their analgesic and anti-inflammatory effects, indicating the potential of similar compounds in pharmacological applications (Rakhmanova et al., 2022).

6. Potential Antimalarial Agents

1-Aryl-1,2,3,4-tetrahydroisoquinolines, which are related to 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one, have been explored as potential antimalarial agents. Their in vitro antiplasmodial activity and low cytotoxicity highlight the importance of this class of compounds in the search for new therapeutic agents (Hanna et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,6-dichloro-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-2H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVHUZPHJVYZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yl)furan-2-carboxamide](/img/structure/B2817419.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2817421.png)

![2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2817423.png)

![6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2817424.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2817427.png)

![(4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2817438.png)

![N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2817439.png)